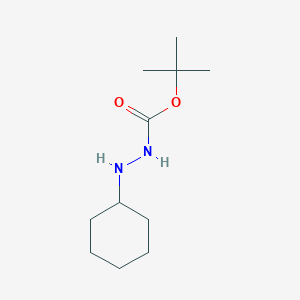

Tert-butyl 2-cyclohexylhydrazinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 2-cyclohexylhydrazinecarboxylate is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol . It is commonly used in organic synthesis and has various applications in scientific research.

Métodos De Preparación

The synthesis of tert-butyl 2-cyclohexylhydrazinecarboxylate typically involves the reaction of tert-butyl carbazate with cyclohexanone. The reaction is carried out in the presence of a suitable solvent, such as dioxane, and an acid catalyst like hydrochloric acid. The mixture is refluxed overnight, and the resulting product is isolated by filtration .

Análisis De Reacciones Químicas

Tert-butyl 2-cyclohexylhydrazinecarboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Aplicaciones Científicas De Investigación

Synthesis Conditions

- Reagents : Tert-butyl 2-cyclohexylidenehydrazinecarboxylate, Pd/C (10% palladium on carbon), methanol

- Temperature : 50 °C

- Pressure : Hydrogen atmosphere at approximately 10 atm

Reaction Steps

- Dissolve tert-butyl 2-cyclohexylidenehydrazinecarboxylate in methanol.

- Add palladium on carbon catalyst.

- Stir under hydrogen atmosphere for an extended period.

- Filter and concentrate to obtain the desired product.

Medicinal Chemistry

Tert-butyl 2-cyclohexylhydrazinecarboxylate has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural similarity to known bioactive compounds. It may serve as a precursor for synthesizing novel hydrazine derivatives that exhibit antitumor or anti-inflammatory properties.

Case Study: Antitumor Activity

A study investigated the antitumor activity of hydrazine derivatives synthesized from this compound. The derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Materials Science

In materials science, this compound can be utilized as a building block for polymer synthesis or as an additive to enhance the properties of existing materials. Its unique structure allows for modifications that can improve thermal stability or mechanical strength.

Data Table: Applications Overview

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Synthesis of bioactive hydrazine derivatives | Antitumor agents |

| Materials Science | Polymer synthesis and property enhancement | Additives for improving polymer strength |

| Organic Synthesis | Precursor for various organic compounds | Building blocks for complex molecules |

Mecanismo De Acción

The mechanism of action of tert-butyl 2-cyclohexylhydrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can be reversible or irreversible, depending on the nature of the interaction .

Comparación Con Compuestos Similares

Tert-butyl 2-cyclohexylhydrazinecarboxylate can be compared with other similar compounds, such as:

This compound: Similar in structure but with different functional groups.

Cyclohexylhydrazinecarboxylate: Lacks the tert-butyl group, leading to different reactivity and applications.

Tert-butyl hydrazinecarboxylate: Lacks the cyclohexyl group, affecting its chemical properties and uses.

These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.

Actividad Biológica

Tert-butyl 2-cyclohexylhydrazinecarboxylate (CAS Number: 60295-21-8) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, physicochemical properties, and biological effects, supported by case studies and relevant research findings.

This compound can be synthesized through various methods, with one common approach involving the reaction of tert-butyl 2-cyclohexylidenehydrazinecarboxylate in the presence of palladium on carbon under hydrogen atmosphere. The reaction typically yields a white solid product with a molecular weight of 214.3 g/mol and a molecular formula of C₁₁H₂₂N₂O₂ .

Key Physicochemical Properties:

- Molecular Formula: C₁₁H₂₂N₂O₂

- Molecular Weight: 214.3 g/mol

- CAS Number: 60295-21-8

Biological Activity

The biological activity of this compound is primarily linked to its role as a hydrazine derivative, which are known for their diverse pharmacological properties. Hydrazines can exhibit various biological activities such as anti-tumor, anti-inflammatory, and anti-microbial effects.

Research indicates that hydrazine derivatives may exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity: Some studies have shown that hydrazines can inhibit enzymes involved in tumor promotion, such as ornithine decarboxylase (ODC) activity, which is crucial in cell proliferation and differentiation processes .

- Antioxidant Properties: Tert-butyl groups are known to enhance the lipophilicity of compounds, potentially improving their ability to interact with cellular membranes and exert antioxidant effects .

Case Studies and Research Findings

-

Inhibition of Tumor Promotion:

- A study demonstrated that certain hydrazine derivatives could inhibit TPA-induced ODC activity in mouse epidermis, suggesting their potential role in cancer prevention . The inhibition was found to be dose-dependent, highlighting the importance of structure-activity relationships in developing effective anti-cancer agents.

- Physicochemical Characterization:

- Biological Applications:

Summary Table of Biological Activities

Propiedades

IUPAC Name |

tert-butyl N-(cyclohexylamino)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-12-9-7-5-4-6-8-9/h9,12H,4-8H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMESSKMLHMZMQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.